molecular formula C8H5F3O2 B1351065 2-(Trifluoromethoxy)benzaldehyde CAS No. 94651-33-9

2-(Trifluoromethoxy)benzaldehyde

Cat. No. B1351065
CAS RN: 94651-33-9
M. Wt: 190.12 g/mol
InChI Key: CPHXLFKIUVVIOQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)benzaldehyde is an organic compound with the linear formula F3COC6H4CHO . It has a molecular weight of 190.12 . It is used as a building block in organic synthesis .


Synthesis Analysis

This compound may be used in the synthesis of tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to an aldehyde group and a trifluoromethoxy group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known to participate in organic synthesis reactions .


Physical And Chemical Properties Analysis

This compound is a clear colorless to pale yellow liquid . It has a refractive index of 1.454 at 20°C, a boiling point of 77°C at 20 mmHg, and a density of 1.332 g/mL at 25°C . Its vapor pressure is 0.6±0.4 mmHg at 25°C .

Scientific Research Applications

Synthesis and Characterization of Benzaldehydes

Benzaldehydes, including derivatives like 2-(Trifluoromethoxy)benzaldehyde, are pivotal in synthetic organic chemistry, serving as fundamental building blocks. Their synthesis involves regio-selective formylation, leading to highly functionalized benzaldehydes. These compounds are instrumental in synthesizing natural products and pharmaceuticals, highlighting their significance in various scientific applications (Boga et al., 2014).

Trifluoromethoxylation in Organic Synthesis

The trifluoromethoxy group, akin to this compound, is leveraged in crafting trifluoromethyl ethers. These compounds have profound utility in synthesizing fluorinated organic compounds, which are increasingly valuable in pharmaceuticals, agrochemicals, and material sciences. The unique electronic properties of the trifluoromethoxy group, such as its strong electron-withdrawing nature and high lipophilicity, are leveraged to introduce novel properties into these compounds (Duran-Camacho et al., 2021).

Catalytic Applications in Chemical Synthesis

Compounds like this compound find extensive use as intermediates in catalytic processes. These processes are integral in the production of benzaldehyde, a compound with wide-ranging applications in industries like cosmetics, perfumery, food, and pharmaceuticals. The transformation of benzyl alcohol to benzaldehyde, especially under environmentally benign conditions, is a significant area of research, underscoring the utility of these compounds in sustainable chemical processes (Sharma et al., 2012).

Photocatalysis and Green Chemistry

This compound-related compounds also play a crucial role in photocatalysis. The development of photocatalysts for reactions like the oxidation of benzyl alcohol to benzaldehyde is pivotal for advancing green chemistry. This approach aligns with the broader goal of synthesizing high-demand chemicals like benzaldehyde in a sustainable and environmentally friendly manner, minimizing the use of hazardous solvents and improving selectivity in reactions (Wu et al., 2020).

Safety and Hazards

2-(Trifluoromethoxy)benzaldehyde is classified as a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Future Directions

2-(Trifluoromethoxy)benzaldehyde may be used in the synthesis of new compounds, such as new azo dyes containing a 5(4H)-oxazolone ring .

Mechanism of Action

Target of Action

It’s known that this compound can be used in the synthesis of other complex molecules , suggesting that it may interact with various biological targets depending on the context of its use.

Mode of Action

It’s known that trifluoromethoxy-substituted anilines undergo hydrogen/lithium permutation (“metalation”) with optional site selectivity depending on the n-protective group employed . This suggests that 2-(Trifluoromethoxy)benzaldehyde might interact with its targets through similar chemical reactions.

Pharmacokinetics

Its bioavailability is also unknown. Its physical properties such as boiling point (77 °c/20 mmhg) and density (1332 g/mL at 25 °C) have been documented .

Result of Action

It’s known that this compound can be used in the synthesis of other complex molecules , suggesting that its action might result in the formation of these molecules.

Action Environment

It’s known that this compound should be stored under inert gas and should avoid exposure to air . This suggests that its stability and efficacy might be affected by exposure to oxygen and other environmental factors.

properties

IUPAC Name

2-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHXLFKIUVVIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60915383
Record name 2-(Trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60915383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94651-33-9
Record name 2-(Trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60915383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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